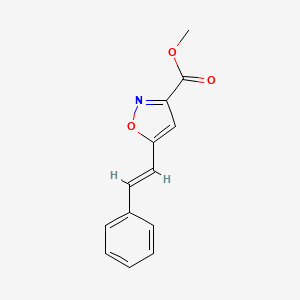

5-Styryl-isoxazole-3-carboxylic acid methyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-[(E)-2-phenylethenyl]-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-16-13(15)12-9-11(17-14-12)8-7-10-5-3-2-4-6-10/h2-9H,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLSTBOIVMYKMU-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=NOC(=C1)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39088-76-1 | |

| Record name | NSC59471 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 5 Styryl Isoxazole 3 Carboxylic Acid Methyl Ester and Its Analogues

Classical and Contemporary Approaches to Isoxazole (B147169) Ring Formation

The isoxazole ring is a privileged five-membered heterocycle found in numerous biologically active compounds. Its synthesis is a cornerstone of heterocyclic chemistry, with several robust methods available.

One of the most effective and widely used methods for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. Nitrile oxides are unstable intermediates and are typically generated in situ from precursors such as aldoximes (via oxidation with agents like chloramine-T or sodium hypochlorite), hydroximoyl chlorides (via dehydrohalogenation with a base), or primary nitro compounds (via dehydration).

The reaction proceeds by the concerted addition of the nitrile oxide (the 1,3-dipole) across the carbon-carbon triple bond of the alkyne (the dipolarophile). When a terminal alkyne is used, this reaction generally exhibits high regioselectivity, leading predominantly to the formation of 3,5-disubstituted isoxazoles. This selectivity is governed by both steric and electronic factors, as explained by Frontier Molecular Orbital (FMO) theory. To synthesize an isoxazole-3-carboxylic acid methyl ester, an appropriate alkyne such as methyl propiolate can be reacted with a styryl-substituted nitrile oxide.

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| Nitrile Oxide Precursor | Alkyne | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Aryl Aldoxime | Terminal Alkyne | Chloramine-T | 3-Aryl-5-substituted isoxazole |

| Hydroximoyl Chloride | Terminal Alkyne | Triethylamine (Base) | 3,5-Disubstituted isoxazole |

| Primary Nitro Compound | Alkyne | Base (e.g., DABCO) | 3,5-Disubstituted isoxazole |

A classical and reliable route to isoxazoles involves the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine (B1172632). For the synthesis of a 3-substituted isoxazole-5-carboxylic acid ester, a β-ketoester would be the appropriate starting material. The reaction proceeds through the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic isoxazole ring.

A significant challenge in this method is controlling the regioselectivity. The hydroxylamine can potentially react with either of the two carbonyl groups, leading to the formation of isomeric products. For instance, the reaction of a β-ketoester with hydroxylamine can yield both the desired 3-substituted-5-isoxazolone and the isomeric 5-substituted-3-isoxazolone. The reaction outcome can be directed by carefully controlling factors such as pH and temperature. For example, reacting the sodium salt of a β-ketoester with hydroxylamine at low temperature, followed by quenching with a strong acid, has been shown to predominantly yield the 3-hydroxyisoxazole (the tautomeric form of the 3-isoxazolone).

Base-catalyzed reactions provide an efficient means to synthesize isoxazoles, often through a cycloaddition-condensation mechanism. These reactions can involve primary nitro compounds, which act as nitrile oxide precursors under basic conditions. For example, the base-catalyzed condensation of primary activated nitro compounds with alkynes can yield isoxazoles. The base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), facilitates the dehydration of the nitro compound to the nitrile oxide, which then undergoes cycloaddition with the alkyne.

Another approach involves the three-component reaction of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride, catalyzed by an organo-base like 4-(dimethylamino)pyridine (DMAP). This method allows for the efficient one-pot synthesis of highly substituted isoxazol-5(4H)-ones.

Introduction of the Styryl Moiety via Coupling Reactions (e.g., Palladium-Catalyzed)

To introduce the styryl group at the C5 position of a pre-formed isoxazole ring, palladium-catalyzed cross-coupling reactions are the methods of choice. These reactions are powerful tools for forming carbon-carbon bonds.

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. In this context, a 5-halo-isoxazole-3-carboxylic acid methyl ester can be reacted with styrene (B11656) to form the desired 5-styryl-isoxazole product. The reaction typically shows high stereoselectivity, favoring the formation of the E (trans) isomer of the styryl double bond.

Alternatively, the Suzuki-Miyaura coupling can be employed. This reaction couples an organoboron compound with an organic halide. For this synthesis, one could react a 5-halo-isoxazole derivative with styrylboronic acid or, conversely, a 5-isoxazolylboronic acid derivative with a styryl halide. Takenaka and Sasai developed a method for the direct C-H arylation of isoxazoles at the 5-position using a palladium catalyst, which provides another route to functionalize the C5 position.

Table 2: Palladium-Catalyzed Reactions for C5-Styryl Isoxazole Synthesis

| Reaction Name | Isoxazole Substrate | Coupling Partner | Key Reagents |

|---|---|---|---|

| Heck Reaction | 5-Iodo-isoxazole-3-carboxylate | Styrene | Pd catalyst, Base |

| Suzuki-Miyaura Coupling | 5-Iodo-isoxazole-3-carboxylate | Styrylboronic acid | Pd catalyst, Base |

Formation of the Carboxylic Acid Methyl Ester Functionality (e.g., Esterification)

The methyl ester group at the C3 position can either be incorporated from the start of the synthesis or be formed in a later step.

One strategy is to use a starting material that already contains the required functionality. For example, in the 1,3-dipolar cycloaddition route, using an alkyne like dimethyl acetylenedicarboxylate (B1228247) or methyl propiolate directly installs the methyl ester at the desired position. Similarly, in the dicarbonyl condensation route, starting with a β-ketoester like methyl acetoacetate (B1235776) ensures the presence of the ester group.

Alternatively, an isoxazole-3-carboxylic acid can be synthesized first and then converted to the methyl ester. Standard esterification procedures can be used, such as Fischer esterification, which involves refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of strong acid (e.g., sulfuric acid). Another common method is the reaction of the carboxylic acid with diazomethane, which provides a clean and high-yielding conversion to the methyl ester.

Chemo-, Regio-, and Stereoselectivity in the Synthesis of 5-Styryl-isoxazole-3-carboxylic acid methyl ester Derivatives

Achieving the desired structure of this compound requires precise control over selectivity at various stages of the synthesis.

Regioselectivity: The relative positioning of the styryl group at C5 and the methyl ester at C3 is critical.

In 1,3-dipolar cycloadditions , the reaction of a nitrile oxide with an unsymmetrical alkyne like methyl propiolate is highly regioselective. FMO theory predicts that the reaction will favor the isomer where the nitrile oxide carbon bonds to the ester-substituted carbon of the alkyne, leading to the 3,5-disubstituted pattern. Deviations from this can occur, but specific catalysts or directing groups are often needed to favor other isomers.

In the cyclization of 1,3-dicarbonyls , regioselectivity is a major concern. The reaction of an asymmetrical β-dicarbonyl with hydroxylamine can produce two different isoxazole regioisomers. The choice of reaction conditions, particularly pH, is crucial for directing the cyclization to favor the desired product.

Chemoselectivity: This is important when performing reactions on multifunctional molecules. For instance, during the palladium-catalyzed introduction of the styryl group onto a 5-halo-isoxazole, the catalyst must selectively activate the C-halogen bond without reacting with other potentially reactive sites in the molecule, such as the ester or the double bond of the styryl moiety once formed.

Stereoselectivity: This primarily concerns the geometry of the double bond in the styryl substituent. Palladium-catalyzed Heck reactions are well-known for proceeding with high trans selectivity, yielding predominantly the (E)-alkene. This selectivity arises from the syn-addition of the palladium-aryl complex to the alkene, followed by syn-elimination of the palladium hydride.

Green Chemistry Approaches and Sustainable Synthetic Strategies

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like isoxazoles to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, energy-efficient reaction conditions, and the reduction of waste.

Several green synthetic strategies have been reported for the synthesis of various isoxazole derivatives, which could be adapted for the preparation of this compound. One of the most promising approaches involves the use of water as a reaction medium, which is a significant improvement over traditional volatile organic solvents. Reactions in aqueous media are not only safer and more cost-effective but can also lead to higher yields and easier product isolation. For instance, an efficient synthesis of isoxazole derivatives has been developed via the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water without the need for a catalyst.

Energy-efficient methods such as microwave irradiation and ultrasound assistance have also emerged as powerful tools in the green synthesis of isoxazoles. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields. Similarly, sonochemistry, or the use of ultrasound, can enhance reaction rates and efficiency, often under milder conditions and with less energy consumption.

Furthermore, the development of catalyst-free reaction conditions or the use of recyclable and non-toxic catalysts aligns with the principles of green chemistry. For example, the use of amine-functionalized cellulose (B213188) as a catalyst in a three-component reaction to form 3,4-disubstituted isoxazol-5(4H)-ones in water demonstrates a sustainable approach. Another innovative method utilizes natural sunlight as a clean and inexpensive energy source for the synthesis of 4-arylidene-isoxazole-5(4H)-ones in water, achieving high yields in short reaction times without organic solvents or catalysts.

| Methodology | Key Features | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Aqueous Media Synthesis | - Use of water as a solvent

| - Reduced environmental impact

| |

| Microwave-Assisted Synthesis | - Rapid heating

| - Increased reaction rates and yields

| |

| Ultrasound-Assisted Synthesis | - Enhanced reaction kinetics

| - Reduced energy consumption

| |

| Sunlight-Induced Synthesis | - Use of natural sunlight as an energy source

| - Cost-effective and sustainable

| |

| Biocatalysis/Green Catalysts | - Use of enzymes or biodegradable catalysts like functionalized cellulose | - High selectivity

|

Scale-Up Considerations and Industrial Synthesis Challenges

The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges. Key considerations include the cost of starting materials, reaction safety, process optimization, and purification of the final product.

One of the primary challenges in scaling up is ensuring the safety of the chemical process. Reactions that are highly exothermic or involve hazardous reagents require careful thermal management and specialized equipment to prevent runaway reactions. The choice of reagents and solvents is also critical; for industrial applications, less toxic and non-flammable alternatives are preferred. While some traditional isoxazole syntheses may use hazardous reagents, the adoption of the aforementioned green chemistry approaches can mitigate some of these safety concerns.

Process optimization is another crucial aspect of industrial synthesis. This involves maximizing the yield and purity of the product while minimizing costs and waste. For the synthesis of a specific isomer like this compound, achieving high regioselectivity is a significant challenge that needs to be addressed during scale-up to avoid difficult and costly separation of isomers.

Purification of the final active pharmaceutical ingredient (API) is a critical step in industrial synthesis. On a large scale, chromatographic purification methods, which are common in the lab, can be prohibitively expensive and time-consuming. Therefore, developing a synthesis route that yields a product that can be easily purified by crystallization or other non-chromatographic methods is highly desirable.

| Challenge | Description | Potential Mitigation Strategy | Reference |

|---|---|---|---|

| Safety | Management of exothermic reactions, handling of hazardous materials. | - Implement robust process control and cooling systems.

| |

| Regioselectivity | Controlling the formation of the desired 5-substituted isoxazole isomer over other potential isomers. | - Optimize reaction conditions (temperature, catalyst, solvent).

| |

| Purification | Efficient removal of impurities and byproducts on a large scale. | - Design a synthesis that allows for purification by crystallization.

| |

| Cost-Effectiveness | High cost of starting materials, reagents, and energy consumption. | - Source inexpensive and readily available raw materials.

| |

| Waste Management |

Reaction Chemistry and Functional Group Transformations of 5 Styryl Isoxazole 3 Carboxylic Acid Methyl Ester

Reactivity of the Isoxazole (B147169) Ring System in 5-Styryl-isoxazole-3-carboxylic acid methyl ester

The isoxazole ring, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, exhibits a distinct reactivity profile influenced by the electron-withdrawing nature of the ester group at the 3-position and the conjugated styryl group at the 5-position.

The isoxazole ring is generally considered an electron-deficient aromatic system, which influences its susceptibility to nucleophilic and electrophilic attack.

Nucleophilic Attack:

The electron-deficient nature of the isoxazole ring, exacerbated by the C3-ester and C5-styryl substituents, makes it susceptible to nucleophilic attack. While specific studies on this compound are limited, research on analogous 4-nitro-5-styrylisoxazoles demonstrates the feasibility of nucleophilic additions. For instance, the nucleophilic difluoromethylation of 3-methyl-4-nitro-5-styrylisoxazoles with (difluoromethyl)trimethylsilane (B44995) (Me3SiCF2H) proceeds via a 1,6-conjugate addition to the styryl system, followed by attack at the C5 position of the isoxazole ring. This suggests that strong nucleophiles can attack the C5 position, particularly when the ring is activated by electron-withdrawing groups.

Key Research Findings on Nucleophilic Attack on Related Isoxazoles

| Reactant | Nucleophile | Product | Observations |

|---|

Electrophilic Attack:

Electrophilic substitution on the isoxazole ring is generally difficult due to its electron-deficient character. When such reactions do occur, they overwhelmingly favor the C4 position, which is the most electron-rich carbon atom in the ring. This is because attack at C4 results in a more stable cationic intermediate compared to attack at C3 or C5. While no specific examples of electrophilic substitution directly on the isoxazole ring of this compound have been detailed in the reviewed literature, it is predicted that any such reaction would proceed at the C4 position, provided a sufficiently powerful electrophile is employed.

The N-O bond within the isoxazole ring is inherently weak and susceptible to cleavage under various conditions, leading to ring-opening and subsequent rearrangement reactions.

Base-Promoted Ring Opening:

Treatment of isoxazoles with a base can induce ring-opening to form a β-ketonitrile or related species. For instance, isoxazolo[4,5-b]pyridines, upon treatment with a base, can undergo decarbonylation and isoxazole ring opening. This type of transformation is plausible for this compound, which could potentially yield a cyano-containing intermediate upon cleavage of the N-O bond.

Photochemical Rearrangement:

Isoxazoles can undergo photochemical rearrangements upon UV irradiation. These reactions often proceed through the formation of an acyl azirine intermediate, which can then rearrange to form an oxazole (B20620). More complex rearrangements can lead to the formation of ketenimines, which are highly reactive intermediates. These ketenimines can then be trapped by nucleophiles to yield a variety of products, including other heterocyclic systems like pyrazoles. This provides a pathway for the transformation of the isoxazole core into different five-membered rings.

A study on trisubstituted isoxazoles demonstrated their photochemical rearrangement to ketenimines, which were subsequently converted to pyrazoles.

Example of Photochemical Rearrangement of a Trisubstituted Isoxazole

| Starting Material | Conditions | Intermediate | Final Product |

|---|

The isoxazole ring can be reduced under catalytic hydrogenation conditions, often leading to ring cleavage. This reactivity is influenced by the presence of other reducible functional groups within the molecule.

In a study on ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, a compound with a structure analogous to the target molecule, palladium-catalyzed hydrogenation resulted in a domino reaction involving deoxygenation followed by reductive opening of the isoxazole ring. mdpi.commasterorganicchemistry.com This process led to the formation of an ethyl (Z)-2-amino-4-oxo-2-pentanoate. mdpi.commasterorganicchemistry.com This suggests that catalytic hydrogenation of this compound would likely proceed via initial reduction of the styryl double bond, followed by hydrogenolysis of the N-O bond, leading to the formation of an enamino-ketoester.

Hydrogenation of an Analogous Isoxazole Derivative mdpi.commasterorganicchemistry.com

| Substrate | Catalyst | Product | Reaction Type |

|---|

The presence of the styryl moiety in this compound introduces a competition between the reduction of the olefinic double bond and the hydrogenolysis of the isoxazole ring. The specific outcome would likely depend on the reaction conditions, including the choice of catalyst, solvent, and hydrogen pressure.

Reactions Involving the Styryl Moiety

The styryl group, consisting of a vinyl group attached to a phenyl ring, is a site of significant reactivity, allowing for a variety of functionalization and addition reactions.

The carbon-carbon double bond of the styryl group is susceptible to a range of addition reactions.

Michael Addition:

The conjugated system of the styryl-isoxazole can act as a Michael acceptor. In a tandem reaction involving the aldol (B89426) condensation of 3,5-dimethyl-4-nitroisoxazole (B73060) with aromatic aldehydes, the resulting styryl-like intermediate undergoes a subsequent Michael addition with activated methylene (B1212753) compounds. This indicates that the styryl moiety in this compound is susceptible to conjugate addition by nucleophiles.

Reduction with Metal Hydrides:

The double bond of the styryl group can be selectively reduced. For example, the reduction of 9-anthryl styryl ketone with metal hydrides results in the formation of the corresponding saturated ketone. This suggests that reagents like sodium borohydride (B1222165) or lithium aluminum hydride could potentially reduce the styryl double bond in this compound to an ethylphenyl group, although the reactivity of the ester and isoxazole ring would also need to be considered.

The phenyl ring of the styryl moiety can undergo electrophilic aromatic substitution reactions. The directing effect of the isoxazolyl-vinyl substituent will determine the position of substitution.

Nitration:

The nitration of 5-phenylisoxazole (B86612) provides a relevant model for the electrophilic substitution on the phenyl ring of the styryl moiety. The reaction of 5-phenylisoxazole with a mixture of nitric acid and sulfuric acid yields a mixture of the ortho-, meta-, and para-nitro-substituted products, with the para-isomer being the major product. This suggests that the isoxazolyl-vinyl group is an ortho-, para-directing group, activating the phenyl ring towards electrophilic attack.

Product Distribution in the Nitration of 5-Phenylisoxazole

| Position of Nitration | Percentage Yield |

|---|---|

| para | Major product |

| ortho | Minor product |

It is expected that the nitration of this compound would similarly yield a mixture of ortho- and para-nitrostyryl derivatives. Other electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and Friedel-Crafts reactions, would likely follow a similar substitution pattern, favoring the para position.

Transformations of the Carboxylic Acid Methyl Ester Group

The methyl ester group at the 3-position of the 5-styryl-isoxazole scaffold is a versatile functional handle, enabling a variety of chemical transformations. These modifications allow for the synthesis of a diverse range of derivatives, from carboxylic acids and alternative esters to primary alcohols. Such transformations are crucial for modulating the physicochemical properties and biological activities of the core isoxazole structure.

Hydrolysis to Carboxylic Acid

The conversion of the methyl ester to the corresponding carboxylic acid, 5-styryl-isoxazole-3-carboxylic acid, is a fundamental transformation, often serving as a gateway to further derivatization, such as amide bond formation or participation in multi-component reactions. This hydrolysis, also known as saponification when carried out under basic conditions, can be effectively achieved using either acidic or basic catalysis. nih.govgoogle.comlibretexts.org

Under basic conditions, the reaction is typically performed by treating the methyl ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide. nih.govyoutube.com The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process results in the formation of a carboxylate salt, which is subsequently protonated during an acidic workup to yield the final carboxylic acid. youtube.com

Alternatively, acid-catalyzed hydrolysis can be employed. This method involves heating the ester in the presence of a strong acid, like sulfuric acid (H₂SO₄) or a mixture of acetic acid and hydrochloric acid (HCl), in an aqueous medium. google.com The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. One advantage of acid hydrolysis is the direct formation of the carboxylic acid without the need for a final acidification step. google.com A specific example in the literature details the hydrolysis of ethyl-5-methylisoxazole-4-carboxylate using 60% aqueous H₂SO₄, which resulted in a higher yield and shorter reaction time compared to other acid mixtures. google.com

| Method | Reagents & Conditions | Product | Notes |

| Basic Hydrolysis (Saponification) | Aqueous NaOH or LiOH, followed by acidic workup (e.g., HCl) | 5-Styryl-isoxazole-3-carboxylic acid | Proceeds via a carboxylate salt intermediate. nih.govyoutube.com |

| Acid Hydrolysis | 60% Aqueous H₂SO₄, heat | 5-Styryl-isoxazole-3-carboxylic acid | Directly yields the carboxylic acid; can be faster and higher yielding. google.com |

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. This reaction is valuable for synthesizing a library of different ester derivatives from a single precursor. The reaction is typically catalyzed by acids, bases, or specific organometallic compounds. organic-chemistry.org

While specific examples involving this compound are not prevalent in the reviewed literature, the general principles of transesterification are well-established and applicable. Catalysts play a crucial role in enhancing the reaction rate. organic-chemistry.org

Acid Catalysis : Protic acids (like H₂SO₄) or Lewis acids (like Scandium(III) triflate, Sc(OTf)₃) can be used. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the new alcohol.

Base Catalysis : Strong bases can deprotonate the incoming alcohol, increasing its nucleophilicity.

Organometallic Catalysis : Compounds like zinc clusters have been shown to be effective catalysts under mild conditions, tolerating various functional groups. organic-chemistry.org

N-Heterocyclic Carbenes (NHCs) : These have emerged as powerful organocatalysts for transesterification reactions, promoting the acylation of alcohols under mild conditions. organic-chemistry.org

The reaction is an equilibrium process, and to drive it towards the desired product, the starting alcohol is often used in large excess, or the methanol (B129727) by-product is removed from the reaction mixture as it forms.

| Catalyst Type | Example Catalyst | General Conditions | Notes |

| Acid | Sc(OTf)₃ | Refluxing in the desired alcohol | Effective for preparing various methyl, ethyl, and other esters. organic-chemistry.org |

| Organometallic | Tetranuclear Zinc Cluster | Refluxing in ethyl acetate (B1210297) (for acetylation) or other esters | Mild conditions, suitable for functionalized substrates. organic-chemistry.org |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Methyl formate (B1220265) as acyl source | Effective for transformylation of alcohols. organic-chemistry.org |

Reduction to Alcohols and Other Functional Groups

The carboxylic acid methyl ester group can be reduced to a primary alcohol, (5-styryl-isoxazol-3-yl)methanol, or, under specific conditions, to an aldehyde. This transformation opens up further synthetic possibilities, providing a precursor for ether synthesis, oxidation to aldehydes, or substitution reactions.

A common and powerful reagent for the reduction of esters is Diisobutylaluminium hydride (DIBAL-H). masterorganicchemistry.comchemistrysteps.com The outcome of the DIBAL-H reduction is highly dependent on the reaction temperature. At low temperatures, typically -78 °C, the reaction can be stopped at the aldehyde stage. chemistrysteps.com This is because a stable tetrahedral intermediate is formed that does not collapse to release the alkoxy group until the reaction is quenched with water. chemistrysteps.comyoutube.com If the reaction is allowed to proceed at room temperature or with excess DIBAL-H, the ester is fully reduced to the corresponding primary alcohol. researchgate.netrsc.org

Other reducing systems can also be employed. For instance, a combination of sodium borohydride (NaBH₄) and a catalyst like cobalt(II) chloride or cerium(III) chloride can effectively reduce various carboxylic esters to their corresponding alcohols under mild conditions. organic-chemistry.orgresearchgate.net These methods are often chemoselective, meaning they can reduce the ester group while leaving other potentially reducible functional groups, such as nitro groups or halogens, intact. researchgate.net Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are also highly effective for reducing esters to primary alcohols but are less chemoselective than reagents like DIBAL-H or NaBH₄-based systems. masterorganicchemistry.comnih.gov

| Reagent | Conditions | Product | Notes |

| DIBAL-H | 1 equivalent, -78 °C, then aqueous workup | 5-Styryl-isoxazole-3-carbaldehyde | Partial reduction to the aldehyde. masterorganicchemistry.comchemistrysteps.com |

| DIBAL-H | >1 equivalent, room temperature | (5-Styryl-isoxazol-3-yl)methanol | Complete reduction to the primary alcohol. researchgate.netrsc.org |

| NaBH₄ / CoCl₂ | Mild conditions | (5-Styryl-isoxazol-3-yl)methanol | Chemoselective reduction system. organic-chemistry.org |

| NaBH₄ / CeCl₃ | Ethanol, ambient temperature | (5-Styryl-isoxazol-3-yl)methanol | High functional group compatibility. researchgate.net |

Multi-Component Reactions Incorporating the this compound Framework

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov The isoxazole framework, particularly when functionalized with a carboxylic acid group (obtained via hydrolysis of the methyl ester), is a suitable candidate for such reactions.

The Ugi four-component reaction (Ugi-4CR) is one of the most prominent MCRs. nih.gov It classically involves the condensation of a carboxylic acid, a primary amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to generate an α-acylamino amide derivative. nih.gov By hydrolyzing this compound to its corresponding acid, this key isoxazole building block can be directly incorporated into Ugi-type syntheses. This approach allows for the rapid generation of complex molecules with a high degree of structural diversity, appending various substituents to the isoxazole core in a single, efficient step. nih.govnih.gov The versatility of the Ugi reaction has been demonstrated in the synthesis of various heterocyclic systems and biologically active molecules. researchgate.netacs.org

While direct participation of this compound in an MCR is less common, its hydrolyzed acid derivative serves as an ideal component. This strategy highlights the importance of the transformations discussed in section 3.3.1 as enabling steps for more complex and efficient synthetic routes. Other MCRs have been used to synthesize different isoxazole derivatives, for example, the reaction between an aldehyde, malononitrile, and hydroxylamine (B1172632) hydrochloride can yield 5-amino-isoxazole-4-carbonitriles, showcasing the utility of MCRs in building the isoxazole ring itself. nih.gov

| Reaction | Components | Product Type | Role of Isoxazole Framework |

| Ugi 4-Component Reaction | 5-Styryl-isoxazole-3-carboxylic acid , Amine, Aldehyde/Ketone, Isocyanide | α-Acylamino amide | The isoxazole derivative serves as the carboxylic acid component, forming one of the two amide bonds in the final product. nih.govnih.gov |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Styryl-isoxazole-3-carboxylic acid methyl ester in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the methyl ester, the isoxazole (B147169) ring, the styryl vinyl group, and the phenyl ring. The methyl ester protons would appear as a singlet, typically around 3.9 ppm. The isoxazole ring has a single proton at the 4-position, which would also be a singlet, generally observed in the range of 6.5-7.0 ppm. sciarena.comrsc.org The vinyl protons of the styryl group are particularly informative. Their coupling constant (J-value) is diagnostic for the stereochemistry of the double bond; a large coupling constant (~16 Hz) indicates a trans (E) configuration, while a smaller value (~12 Hz) would suggest a cis (Z) isomer. The protons on the phenyl ring would appear as a complex multiplet in the aromatic region (7.2-7.8 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data. Key resonances would include the carbonyl carbon of the ester group (~160-165 ppm), the carbons of the isoxazole ring (C3, C4, C5, typically ranging from ~100 to 170 ppm), the vinyl carbons, and the aromatic carbons of the styryl moiety. rsc.orgamazonaws.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOCH₃ | 3.9 (s, 3H) | - |

| COOCH₃ | - | 52.5 |

| C=O | - | 161.0 |

| Isoxazole C3 | - | 158.0 |

| Isoxazole C4-H | 6.8 (s, 1H) | - |

| Isoxazole C4 | - | 101.1 |

| Isoxazole C5 | - | 170.0 |

| Styryl α-CH | 7.0 (d, J≈16 Hz, 1H) | 118.0 |

| Styryl β-CH | 7.8 (d, J≈16 Hz, 1H) | 135.0 |

| Phenyl C1' | - | 134.0 |

| Phenyl C2'/C6'-H | 7.6 (m, 2H) | 127.5 |

| Phenyl C3'/C5'-H | 7.4 (m, 2H) | 129.0 |

| Phenyl C4'-H | 7.3 (m, 1H) | 129.5 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands. A strong band around 1720-1740 cm⁻¹ is characteristic of the C=O stretching of the ester group. researchgate.net The C=C stretching of the styryl group would appear in the 1620-1640 cm⁻¹ region. Vibrations associated with the isoxazole ring, such as C=N and N-O stretching, are typically found in the 1400-1600 cm⁻¹ and 900-1300 cm⁻¹ regions, respectively. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-O stretching from the ester group appears in the 1100-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C=C stretching of the styryl group and the aromatic ring vibrations are often strong in the Raman spectrum.

These techniques can also provide insights into intermolecular interactions. For instance, in the solid state or in certain solvents, shifts in the C=O stretching frequency could indicate the presence of hydrogen bonding or other dipole-dipole interactions. researchgate.netresearchgate.net

Interactive Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Aromatic C-H | Stretch | 3050-3150 |

| Alkene C-H | Stretch | 3010-3095 |

| Ester C=O | Stretch | 1720-1740 |

| Alkene C=C | Stretch | 1620-1640 |

| Aromatic C=C | Stretch | 1450-1600 |

| Isoxazole C=N | Stretch | ~1570 |

| Ester C-O | Stretch | 1100-1300 |

| Isoxazole N-O | Stretch | ~950 |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecule forms a molecular ion (M⁺•). This ion then undergoes fragmentation, breaking into smaller, characteristic pieces. The fragmentation of isoxazoles can be complex, often initiated by the cleavage of the weak N-O bond. acs.org

A plausible fragmentation pathway for this compound would likely involve:

Loss of the methoxy (B1213986) radical (•OCH₃) from the ester, resulting in an [M - 31]⁺ ion.

Loss of the entire methoxycarbonyl group (•COOCH₃) to give an [M - 59]⁺ ion.

Cleavage of the isoxazole ring, which can proceed through various rearrangements, leading to characteristic fragment ions. acs.orgnih.gov

Cleavage at the styryl C-C single bond.

Tandem mass spectrometry (MS/MS) experiments can be performed to isolate a specific fragment ion and induce further fragmentation, helping to piece together the molecule's structure and confirm proposed fragmentation pathways. nih.govnih.gov Isotopic profiling becomes relevant if the molecule contains elements with distinctive isotopic patterns, which can help in formula determination.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule, providing unambiguous data on bond lengths, bond angles, and torsional angles.

Interactive Table 3: Hypothetical Crystallographic Data Based on a Related Isoxazole Structure

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 20.1 |

| β (°) | 95.5 |

| Volume (ų) | 1215 |

| Z (molecules/unit cell) | 4 |

Theoretical and Computational Chemistry Studies on 5 Styryl Isoxazole 3 Carboxylic Acid Methyl Ester

Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., FMO, EPS)

Quantum chemical calculations are fundamental in predicting the electronic behavior of molecules. For isoxazole (B147169) derivatives, these calculations, particularly Frontier Molecular Orbital (FMO) analysis and mapping of the Molecular Electrostatic Potential (MEP), provide deep insights into their reactivity and interaction capabilities.

The FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's ability to donate or accept electrons. In related heterocyclic compounds, DFT studies have shown that the HOMO is often distributed over the aromatic ring systems, while the LUMO is localized on other parts of the molecule. mdpi.com This separation of FMOs helps in identifying the regions susceptible to nucleophilic and electrophilic attack. For 5-Styryl-isoxazole-3-carboxylic acid methyl ester, it can be hypothesized that the styryl and isoxazole rings would be the primary sites of electron density in the HOMO, making them potential sites for electrophilic reactions. Conversely, the LUMO might be centered around the electron-withdrawing carboxylic acid methyl ester group, indicating a propensity for nucleophilic attack at this position.

The Molecular Electrostatic Potential (MEP) surface is another critical tool that visualizes the charge distribution on a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor, prone to nucleophilic attack). For isoxazole derivatives, the oxygen and nitrogen atoms of the isoxazole ring are expected to be regions of negative potential, while the hydrogen atoms and regions near the ester group would likely exhibit a positive potential. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are crucial for biological activity.

Table 1: Key Electronic Properties from Quantum Chemical Calculations (Hypothetical Data for this compound based on similar compounds)

| Property | Predicted Value/Region | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -2.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 4.5 eV | Relates to chemical reactivity and stability |

| MEP Negative Region | Isoxazole O and N atoms, Carbonyl O | Sites for electrophilic attack and hydrogen bond acceptance |

| MEP Positive Region | Styryl H atoms, Methyl H atoms | Sites for nucleophilic attack and hydrogen bond donation |

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and for predicting its spectroscopic properties. researchgate.net For isoxazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), have been shown to provide results that correlate well with experimental data from X-ray crystallography. researchgate.net

The optimized geometry of this compound would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the molecule's shape and steric properties, which in turn influence its ability to fit into the active site of a biological target.

Furthermore, DFT can be employed to predict various spectroscopic properties. For instance, theoretical vibrational frequencies calculated through DFT can be compared with experimental data from Fourier-Transform Infrared (FT-IR) spectroscopy to confirm the molecular structure. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and compared with experimental NMR spectra for structural elucidation. nih.gov Time-dependent DFT (TD-DFT) can also be used to predict the electronic absorption spectra (UV-Vis) of the molecule. nih.gov

Table 2: Predicted Spectroscopic Data from DFT Calculations (Hypothetical for this compound)

| Spectroscopic Data | Predicted Range/Value | Correlation |

| FT-IR (C=O stretch) | 1700-1750 cm⁻¹ | Carbonyl group of the ester |

| ¹H NMR (Styryl protons) | 6.5-7.5 ppm | Aromatic protons of the styryl group |

| ¹³C NMR (Isoxazole C3) | ~160 ppm | Carbon atom of the isoxazole ring attached to the ester |

| UV-Vis (λmax) | 280-320 nm | Electronic transitions within the conjugated system |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound and for studying its interactions with other molecules, such as solvent or a biological receptor. mdpi.com

Conformational analysis through MD simulations can reveal the different spatial arrangements (conformers) that the molecule can adopt and their relative stabilities. nih.gov This is crucial for understanding how the molecule might adapt its shape to bind to a target protein. For the styryl group, for instance, MD simulations can explore the rotational freedom around the single bond connecting it to the isoxazole ring.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry can be a powerful tool for investigating chemical reactions, including elucidating reaction pathways and identifying transition states. For isoxazole derivatives, theoretical studies can shed light on their synthesis, reactivity, and degradation.

For example, studies on the hydrogenation of a related compound, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, have shown that a domino process of deoxygenation followed by reductive opening of the isoxazole ring can occur. researchgate.netmdpi.com Computational methods can be used to model the potential energy surface of such reactions, identifying the intermediate structures and the transition states that connect them. The energy barriers associated with these transition states can be calculated to predict the feasibility and kinetics of different reaction pathways.

For this compound, computational studies could be used to investigate its stability under various conditions and to predict potential metabolic pathways. By modeling the interaction of the molecule with metabolic enzymes, it may be possible to identify which parts of the molecule are most susceptible to modification.

In Silico Screening and Virtual Ligand Design Principles for Isoxazole Scaffolds

The isoxazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. rsc.org In silico screening and virtual ligand design are computational techniques that leverage this knowledge to discover new drug candidates. nih.gov

Virtual screening involves the computational screening of large libraries of chemical compounds against a biological target to identify those that are likely to bind. researchgate.net For isoxazole-based scaffolds, this could involve docking libraries of virtual isoxazole derivatives into the active site of a target protein and scoring their binding affinity. iaamonline.org This approach allows for the rapid and cost-effective identification of promising hit compounds for further experimental testing. researchgate.net

Virtual ligand design, on the other hand, involves the de novo design of novel molecules that are predicted to have high affinity and selectivity for a target. nih.gov Starting with the isoxazole scaffold, new functional groups can be computationally added and modified to optimize interactions with the target's binding site. The principles guiding this design process are derived from an understanding of the structure-activity relationships (SAR) of known isoxazole-based inhibitors. For instance, the electronic properties of the isoxazole ring, with its hydrogen bond accepting capabilities, make it an attractive anchor for ligand binding. nih.gov

Exploration of Potential Applications in Chemical Science and Technology Excluding Clinical and Safety Aspects

Role as a Privileged Scaffold in Ligand Design and Discovery (General Chemical Concepts)

The isoxazole (B147169) ring is widely recognized in medicinal and agricultural chemistry as a "privileged scaffold." nih.govrsc.orgnih.govijpca.org This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the design of new ligands. bohrium.com The isoxazole moiety, an electron-rich five-membered heterocycle, possesses both hydrogen bond donors and acceptors, and its geometry allows for the precise spatial arrangement of substituents. nih.govmdpi.com

The structure of 5-Styryl-isoxazole-3-carboxylic acid methyl ester incorporates this privileged core. The styryl group at the 5-position and the methyl carboxylate at the 3-position provide vectors for chemical modification, allowing chemists to systematically alter the molecule's steric and electronic properties. nih.gov This tunability is crucial in ligand design, where subtle changes can lead to significant differences in binding affinity and selectivity for a given target protein or receptor. The rigid, planar nature of the isoxazole and styryl components helps to reduce the entropic penalty upon binding, a favorable characteristic in ligand discovery. mdpi.com

High-throughput screening (HTS) is a cornerstone of modern discovery programs, relying on the availability of large, chemically diverse libraries of compounds. The synthetic tractability of the isoxazole core makes it an excellent foundation for building such libraries. nih.govnih.gov The most common method for isoxazole synthesis is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne, a robust and versatile transformation that allows for the introduction of a wide variety of substituents. nih.govwikipedia.org

For this compound, a retrosynthetic analysis suggests its assembly from a substituted styryl alkyne and a nitrile oxide derived from methyl glyoxylate (B1226380) oxime. By varying the aromatic aldehyde used to create the styryl component and employing different alkyne precursors, a vast combinatorial library of analogs can be generated. This synthetic accessibility makes the styryl-isoxazole scaffold ideal for creating compound collections with significant structural diversity, which is essential for increasing the probability of identifying "hits" in HTS campaigns. semanticscholar.orgresearchgate.net

Beyond ligand discovery, the styryl-isoxazole scaffold is well-suited for the design of chemical probes to investigate biological mechanisms. The inherent properties of its constituent parts can be harnessed for detection and target identification. For instance, the conjugated system of the styryl-isoxazole core often imparts fluorescent properties, which can be exploited to create probes for bioimaging. researchgate.net Small-molecule fluorescent probes are invaluable for the real-time analysis of living systems due to their high sensitivity and non-invasive nature. researchgate.net

Furthermore, the isoxazole ring itself can function as a latent reactive group. The relatively weak N-O bond can be cleaved under specific conditions, such as UV irradiation (photolysis). wikipedia.org This photochemical reactivity allows for the design of photo-cross-linkers for photoaffinity labeling experiments. In such an experiment, a ligand containing the styryl-isoxazole moiety would first bind to its target protein. Subsequent irradiation with UV light would cleave the isoxazole ring, generating a highly reactive intermediate that covalently binds to the protein, thus allowing for its identification and the characterization of the binding site. wikipedia.org

Potential in Materials Science: Organic Semiconductors, Fluorescent Materials, Photoactive Compounds

The extended π-conjugated system spanning the styryl group and the isoxazole ring in this compound is a key feature that suggests significant potential in materials science. researchgate.net Such conjugated systems are fundamental to the properties of organic electronic and photonic materials.

Organic Semiconductors: Molecules with extensive π-conjugation can facilitate charge transport, a prerequisite for semiconductor behavior. Isoxazole-containing compounds have been investigated for their potential as organic semiconductors, which are crucial components in technologies like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The ability to tune the electronic properties of the styryl-isoxazole core through substitution allows for the modulation of the material's energy levels (HOMO/LUMO) to optimize performance in electronic devices.

Fluorescent and Photoactive Materials: The styryl-isoxazole scaffold is a classic chromophore. Styryl derivatives are well-known for their strong fluorescence and interesting photophysical properties, including solvatochromism, where the color of their emission changes with the polarity of the solvent. nih.gov This property arises from a more polar excited state compared to the ground state. Such dyes are valuable in sensing and imaging applications. Moreover, the rigid structure can lead to high fluorescence quantum yields, particularly in non-polar environments or in the solid state. nih.gov The general class of styrylbenzazoles has been studied for its photoswitching capabilities, undergoing reversible E-Z isomerization around the double bond upon irradiation with light, a property useful for developing photoactive materials. diva-portal.org

Below is a table summarizing the photophysical properties of representative styryl-azole derivatives, illustrating the characteristics that can be expected from this class of compounds.

| Compound Class | Excitation Max (λ_ex) | Emission Max (λ_em) | Stokes Shift | Key Feature |

| Styryl-benzoxazole Dyes | ~340-395 nm | Blue to Green Region | Large | Positive solvatochromism; some act as photoswitches nih.govdiva-portal.org |

| Styrylpyridinium Dyes | ~450-500 nm | ~600-650 nm | ~150-200 nm | High photoluminescence quantum yields (PLQY) in certain solvents mdpi.com |

| N-substituted Benzothiadiazoles | ~450-500 nm | ~550-650 nm | Large | Strong solvatochromism; high quantum yields in apolar solvents nih.gov |

This table presents generalized data for related compound classes to illustrate typical photophysical properties. Exact values are highly dependent on specific substituents and solvent conditions.

Catalytic Applications: Ligands for Metal Catalysis or Organocatalysis

The isoxazole ring contains both nitrogen and oxygen atoms, which possess lone pairs of electrons capable of coordinating to metal centers. This makes the this compound scaffold a potential candidate for use as a ligand in transition metal catalysis. Bidentate ligands containing oxazole (B20620) or oxazoline (B21484) rings have been successfully used to create active catalysts for polymerization reactions, such as with vanadium complexes for ethylene (B1197577) polymerization. mdpi.com Similarly, oxazoline-based N,P-ligands have proven effective in palladium-catalyzed asymmetric reactions. researchgate.net By analogy, the nitrogen of the isoxazole ring and the carbonyl oxygen of the ester group could potentially act as a bidentate chelate for a metal, influencing the metal's reactivity and selectivity in catalytic cycles.

Role in Analytical Chemistry: Chromogenic Reagents or Extraction Agents

The same electronic properties that make styryl-isoxazoles interesting for materials science also make them suitable for applications in analytical chemistry, particularly as chromogenic or fluorogenic reagents.

Chromogenic Reagents: These are compounds that undergo a visible color change in the presence of a specific analyte. The extended π-system of styryl-isoxazole derivatives can be sensitive to changes in its electronic environment. For example, a related styryl-oxazole compound has been shown to exhibit acidochromism, where protonation of the heterocyclic nitrogen atom leads to a distinct blue-shift in its absorption and a visible color change. nih.gov This behavior makes it an effective pH sensor. nih.gov This principle could be extended to the design of sensors for other analytes, such as metal ions, where coordination to the isoxazole ring would perturb the electronic structure and result in a colorimetric response.

Extraction Agents: While less common, the chelating ability of the isoxazole-ester moiety could potentially be used for the selective extraction of metal ions. The ligand could form a neutral, lipophilic complex with a target metal ion, facilitating its transfer from an aqueous phase to an organic phase. The selectivity of this extraction would depend on the specific metal ion's affinity for the N,O-donor sites of the isoxazole ligand.

Future Research Directions and Unexplored Avenues for 5 Styryl Isoxazole 3 Carboxylic Acid Methyl Ester

Development of Novel and Efficient Synthetic Routes

The synthesis of 3,5-disubstituted isoxazoles can often be achieved through 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes. nih.govresearchgate.net An efficient synthetic protocol for similar isoxazoles has been developed using activated primary nitro compounds and alkynes, catalyzed by simple bases like sodium hydroxide (B78521). mdpi.comresearchgate.net For the target compound, a potential route could involve the reaction of a styryl-substituted alkyne with a glyoxylic oxime derivative, followed by esterification. Future research should focus on optimizing reaction conditions, exploring various catalysts, and developing scalable, cost-effective synthetic methods. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, would be a significant advancement.

Investigation of Undiscovered Reactivity Patterns

The reactivity of the isoxazole (B147169) ring is well-documented, including its susceptibility to ring-opening reactions under reductive or basic conditions. mdpi.comresearchgate.net The presence of the styryl group at the 5-position and the methyl ester at the 3-position introduces unique electronic and steric features that could lead to novel reactivity. Investigations into the hydrogenation of the styryl double bond, the saponification of the ester, and the reductive cleavage of the N-O bond in the isoxazole ring are warranted. Furthermore, exploring the participation of the styryl group in pericyclic reactions, such as Diels-Alder or photochemical cycloadditions, could unveil new chemical transformations.

Advanced Computational Modeling for Predictive Research

Computational modeling and density functional theory (DFT) studies can provide valuable insights into the structural and electronic properties of 5-Styryl-isoxazole-3-carboxylic acid methyl ester. researchgate.net Molecular docking simulations could predict the binding affinity of this compound with various biological targets, guiding the design of new therapeutic agents. mdpi.com For instance, isoxazole derivatives have been investigated as inhibitors for various enzymes. nih.gov Computational studies can help in understanding the structure-activity relationship and in designing more potent analogs.

Integration with Emerging Technologies in Organic Synthesis

Modern synthetic technologies can be leveraged to improve the synthesis and study of this compound. Flow chemistry, for example, can offer better control over reaction parameters, leading to higher yields and purity. High-throughput screening techniques could be employed to rapidly evaluate the biological activity of the compound and its derivatives against a wide range of targets. The use of automated synthesis platforms could accelerate the generation of a library of related compounds for structure-activity relationship studies.

Expanding Applications in Diverse Scientific Fields

The isoxazole nucleus is a versatile scaffold found in numerous biologically active compounds, including anti-inflammatory and anti-cancer agents. nih.gov Given this precedent, this compound and its derivatives should be investigated for their potential pharmacological activities. Furthermore, the conjugated system of the styryl-isoxazole core suggests potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as components of liquid crystals. researchgate.netscilit.com Exploring its utility as a building block in the synthesis of more complex heterocyclic systems is another promising research direction. sigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-styryl-isoxazole-3-carboxylic acid methyl ester?

- Methodological Answer : The compound is synthesized via a two-step process. First, ethyl hex-5-enoate derivatives undergo cyclization with hydroxylamine hydrochloride and sodium acetate in ethanol under reflux (2.25–4 hours) to form the styrylisoxazole ethyl ester intermediate. Subsequent hydrolysis with hydrochloric acid in glacial acetic acid (reflux for 1.5–5 hours) yields the carboxylic acid, which is esterified using methanol under standard conditions . Alternative routes involve nitrosation of acetylacetone followed by esterification, as described for analogous isoxazole derivatives .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer : Characterization typically includes:

- 1H/13C NMR : To confirm substituent positions and styryl double-bond geometry.

- IR spectroscopy : To identify ester carbonyl (~1700 cm⁻¹) and isoxazole ring vibrations.

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for ethyl 5-methyl-3-phenylisoxazole-4-carboxylate derivatives .

- GC-MS/HPLC : To assess purity and detect byproducts from incomplete esterification or hydrolysis .

Q. What are the critical safety considerations for handling this compound?

- Methodological Answer : Key precautions include:

- Storage : Protect from light and moisture; store in sealed containers at 2–8°C to prevent ester hydrolysis .

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to minimize inhalation of vapors or dust .

Advanced Research Questions

Q. How can metabolic instability of 5-styryl-isoxazole-3-carboxylic acid esters be addressed in pharmacological studies?

- Methodological Answer : Metabolic instability (e.g., rapid hydrolysis of the ester group) can be mitigated by:

- Linker modification : Replace the oxymethylene group with an alkene linker, as shown in antitubercular analogs, to reduce susceptibility to esterases .

- In vitro assays : Use liver microsomes or S9 fractions to identify metabolic hotspots and guide structural tweaks .

Q. What structural modifications enhance the bioactivity of styrylisoxazole-carboxylate derivatives?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -CF₃) on the styryl aromatic ring improve target binding, as seen in analogs with MICs of 0.2 µM against Mycobacterium tuberculosis .

- Substituent position : Para-substituted styryl groups (e.g., p-dimethylamino) enhance solubility and membrane permeability .

Q. How do researchers resolve contradictions in bioactivity data across different assays?

- Methodological Answer :

- Dose-response profiling : Compare MIC/MBC values under replicating vs. non-replicating bacterial conditions to identify context-dependent efficacy .

- Counter-screening : Test against off-target receptors (e.g., glutamate receptors) to rule out nonspecific effects, as isoxazoles may interact with ionotropic channels .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.